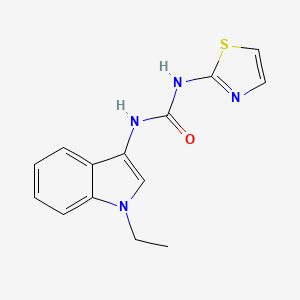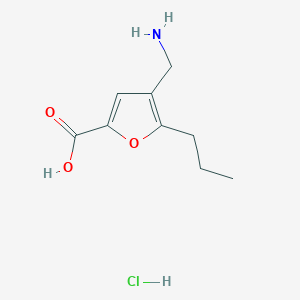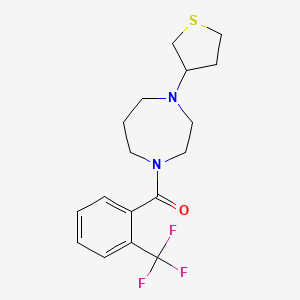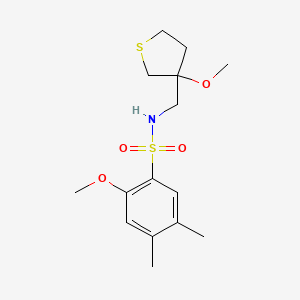
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea" belongs to a class of organic compounds that feature an indole and thiazole ring connected via a urea linkage. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The indole and thiazole moieties are prevalent in many biologically active molecules, making their derivatives valuable for pharmaceutical research.
Synthesis Analysis
The synthesis of similar urea derivatives typically involves the condensation of isocyanates with amines or ammonia. For compounds like "1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea," a common approach might involve reacting an ethyl-indole derivative with a thiazolyl isocyanate under controlled conditions to form the urea linkage (Danilov et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information about the compound's atomic arrangement and electronic structure, which are crucial for understanding its reactivity and biological activity. For instance, X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing the planarity of the urea scaffold and its interactions within the crystal lattice (Song et al., 2008).
科学的研究の応用
Synthesis and Spectroscopic Characterization
A study focused on the synthesis of thiazole derivatives, including a detailed spectroscopic and single crystal X-ray diffraction (SC-XRD) characterization. This research highlights the importance of such compounds in the field of nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs). The findings suggest that these compounds have significant NLO character, indicating potential applications in technology and materials science (Haroon et al., 2019).
Biological Activity and Chemical Synthesis
Another area of interest is the synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, demonstrating that some compounds exhibit good activity as plant growth regulators. This underscores the potential agricultural applications of such compounds, suggesting avenues for the development of new plant growth regulators or pesticides (Xin-jian et al., 2006).
Phosphoranes and Urea Derivatives
Research into novel phosphoranes containing urea derivatives showcases the application of these compounds in synthetic organic chemistry. The study explores their behavior in reactions, pointing to the versatility of urea derivatives in facilitating various chemical transformations (Afshar & Islami, 2009).
Molecular Structure and Crystallography
The crystal structure analysis of a related compound provides insights into its molecular arrangement and potential biological activity. Such studies are crucial for understanding the relationship between structure and function, paving the way for the design of molecules with targeted biological activities (Saharin et al., 2008).
Potential in Drug Design
Investigations into novel indole-based hybrid scaffolds with oxadiazole and urease inhibitors indicate the therapeutic potential of these compounds. Their potent inhibitory activity against the urease enzyme suggests their relevance in developing treatments for diseases related to urease, such as certain types of infections or conditions (Nazir et al., 2018).
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-18-9-11(10-5-3-4-6-12(10)18)16-13(19)17-14-15-7-8-20-14/h3-9H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKGNQSBVFDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)



![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)